N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS No.: 923395-68-0
Cat. No.: VC6465578
Molecular Formula: C20H20N2O4S
Molecular Weight: 384.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923395-68-0 |
|---|---|
| Molecular Formula | C20H20N2O4S |
| Molecular Weight | 384.45 |
| IUPAC Name | N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-9-8-15(25-2)11-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | MWFKKYAJABVOHD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Introduction
Synthesis Methods
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide likely involves several steps:
-
Preparation of Thiazole Intermediate: This involves the synthesis of a thiazole derivative, such as 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine, which can be achieved through condensation reactions involving appropriate precursors.
-
Acetamide Formation: The thiazole intermediate is then reacted with 4-methoxyphenylacetyl chloride or a similar reagent to form the desired acetamide derivative.
Related Compounds and Biological Activities
Related compounds, such as 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (Molecular Formula: C14H13N3O3S, Molecular Weight: 303.34 g/mol) , have been studied for their potential in proteomics research. Other thiazole derivatives have shown antimicrobial and anticancer activities, suggesting that N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide might exhibit similar properties.
Research Findings and Future Directions
While specific research findings on N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide are not available, studies on similar compounds indicate potential biological activities. Future research should focus on synthesizing this compound and evaluating its pharmacological properties using in vitro and in vivo models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume